molecular formula C7H7N3S B1346775 3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 149246-86-6

3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No. B1346775
M. Wt: 165.22 g/mol
InChI Key: GJJJFHBGVQOHJK-UHFFFAOYSA-N
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Description

“3-(thiophen-3-yl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of azole with two adjacent nitrogen atoms, and a thiophene ring, which is a sulfur-containing heterocycle1.



Synthesis Analysis

The synthesis of similar compounds often involves multistep synthetic routes that may include the formation of the pyrazole and thiophene moieties and their subsequent functionalization12.



Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of both pyrazole and thiophene rings34. These structures are often confirmed through crystallographic methods.



Chemical Reactions Analysis

Compounds like “3-(thiophen-3-yl)-1H-pyrazol-5-amine” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the pyrazole moiety, and cycloaddition reactions25.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(thiophen-3-yl)-1H-pyrazol-5-amine” would depend on the nature of substituents on both the thiophene and pyrazole rings78.


Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules incorporating the thiophene nucleus have shown important pharmacological activities .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes .

Lithium-Ion Batteries

Thiophene-based molecules, specifically 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA), have been synthesized and loaded in graphene aerogels . These molecules are used as high-performance anode material for lithium-ion batteries . The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance .

Synthetic Thiophene in Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of 3-Iodothiopenes

3-Iodothiopenes can be synthesized by dehydrative iodocyclization . This method provides a particularly facile and convenient synthesis of 3-iodothiopenes .

Safety And Hazards

The safety and hazards associated with “3-(thiophen-3-yl)-1H-pyrazol-5-amine” would depend on its specific physical and chemical properties. Similar compounds have shown various levels of toxicity9.


properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJJFHBGVQOHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640972
Record name 5-(Thiophen-3-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-3-yl)-1H-pyrazol-5-amine

CAS RN

149246-86-6
Record name 5-(3-Thienyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149246-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-3-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-3-yl)-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Yijiao, H Jing, W Yueting, T Ting… - Chinese Journal of …, 2022 - sioc-journal.cn
One-pot two-step reaction of 3-oxo-3-arylpropanenitriles, methyl hydrazinecarboxylate (or hydrazine hydrate), and arylsulfonyl hydrazides has been established, and a series of 3-aryl-4-…
Number of citations: 2 sioc-journal.cn
冯易浇, 何静, 韦玥婷, 汤婷, 李春天, 刘平 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: liuping@shzu.edu.cn, lichuntian@ustc.edu.cn Received July 21, 2021; …
Number of citations: 2 sioc-journal.cn

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